molecular formula C6H12Cl2 B2923450 1,4-Dichloro-4-methylpentane CAS No. 54305-91-8

1,4-Dichloro-4-methylpentane

Cat. No.: B2923450
CAS No.: 54305-91-8
M. Wt: 155.06
InChI Key: QMQDOJKBGXQCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-4-methylpentane is an organic compound with the molecular formula C6H12Cl2 It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of methylpentane

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-4-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 4-methylpent-1-ene.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed:

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Elimination: Formation of alkenes such as 4-methylpent-1-ene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or partially reduced intermediates.

Scientific Research Applications

1,4-Dichloro-4-methylpentane has several applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, solvents, and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-dichloro-4-methylpentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In elimination reactions, the compound loses hydrogen and chlorine atoms to form double bonds, resulting in the formation of alkenes. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reagents used.

Comparison with Similar Compounds

1,4-Dichloro-4-methylpentane can be compared to other similar compounds, such as:

    1,1-Dichloro-4-methylpentane: Another dichlorinated derivative of methylpentane, differing in the positions of the chlorine atoms.

    1,4-Dichlorobutane: A similar compound with a shorter carbon chain.

    4-Chloro-4-methylpentane: A monochlorinated derivative of methylpentane.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

1,4-dichloro-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDOJKBGXQCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.